molecular formula C17H23NOS B2638642 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone CAS No. 1795490-74-2

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

Cat. No.: B2638642
CAS No.: 1795490-74-2
M. Wt: 289.44
InChI Key: WTOHTJRYRXKBNE-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C17H23NOS and its molecular weight is 289.44. The purity is usually 95%.
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Scientific Research Applications

Gold(III) Tetrachloride Salt of L-cocaine Analogue

The structure of a compound similar to the given chemical, specifically the gold(III) tetrachloride salt of L-cocaine, has been analyzed in detail. This study discusses its intra- and inter-molecular interactions, offering insights into the compound's structural properties and potential applications in material science or catalysis (Wood, Brettell, & Lalancette, 2007).

Aza-Prins Cyclization

A method for the diastereoselective construction of 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives through aza-Prins cyclization has been documented. This process is pivotal in organic synthesis, potentially useful for creating complex molecules with high stereocontrol (Mahía, Badorrey, Gálvez, & Díaz-de-Villegas, 2017).

Synthesis and Reductions in Organic Chemistry

The synthesis and reductions of a compound with a similar core structure have been explored. The study delves into the preparation and potential transformations of the compound, which might be relevant in synthesizing new materials or drugs (Grošelj et al., 2005).

Crystal Structure Characterization

The crystal structure of a compound with a similar structure has been characterized, providing detailed insights into its molecular configuration and intermolecular interactions. This information is crucial for understanding the compound's properties and behavior in different applications (Wu et al., 2015).

Synthesis of Potential Metabolites

Research has been conducted on the synthesis of potential metabolites of brain imaging agents related to the given chemical structure. This suggests applications in neuroscience or pharmacology, where such compounds might be used in imaging or as a part of therapeutic interventions (Andersen et al., 1997).

Properties

IUPAC Name

2-(3-methylphenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)20-2/h3-5,8,14-16H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOHTJRYRXKBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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